Bis(chloromethyl)sulfate

Organic Synthesis Reaction Kinetics Electrophilic Reagents

Bis(chloromethyl)sulfate (BCS, CAS 73455-05-7), with the molecular formula C₂H₄Cl₂O₄S and a molecular weight of 195.02 g/mol, is a bis(chloromethyl) ester of sulfuric acid. It belongs to the class of chlorosulfate esters, which are characterized by their high electrophilicity and utility as potent alkylating and chloromethylating agents in organic synthesis.

Molecular Formula C2H4Cl2O4S
Molecular Weight 195.02 g/mol
CAS No. 73455-05-7
Cat. No. B1506029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(chloromethyl)sulfate
CAS73455-05-7
Molecular FormulaC2H4Cl2O4S
Molecular Weight195.02 g/mol
Structural Identifiers
SMILESC(OS(=O)(=O)OCCl)Cl
InChIInChI=1S/C2H4Cl2O4S/c3-1-7-9(5,6)8-2-4/h1-2H2
InChIKeyZYASDBCEYAHPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Introduction to Bis(chloromethyl)sulfate (CAS 73455-05-7)


Bis(chloromethyl)sulfate (BCS, CAS 73455-05-7), with the molecular formula C₂H₄Cl₂O₄S and a molecular weight of 195.02 g/mol, is a bis(chloromethyl) ester of sulfuric acid . It belongs to the class of chlorosulfate esters, which are characterized by their high electrophilicity and utility as potent alkylating and chloromethylating agents in organic synthesis. The compound's structure, featuring two terminal chloromethyl groups linked to a central sulfate core, confers a specific reactivity profile that distinguishes it from mono-functional or less electrophilic alternatives. Its density is reported as 1.60 g/cm³, with a boiling point of 96-97 °C at 14 Torr .

Why Substituting Bis(chloromethyl)sulfate (CAS 73455-05-7) with Other Chloromethylating Agents Can Lead to Experimental Failure


Substituting Bis(chloromethyl)sulfate (BCS) with other chlorosulfates or chloromethylating agents is not straightforward due to fundamental differences in electrophilicity, steric bulk, and the resulting by-product profile. The reactivity of this class of compounds is highly dependent on the number and nature of the substituents on the sulfur atom. For instance, the reaction rate with nucleophiles can vary significantly between mono- and bis-substituted analogs, impacting both yield and reaction time [1]. Furthermore, the choice of reagent directly influences the formation of highly carcinogenic bis(chloromethyl) ether (BCME) as a side-product. BCS, due to its structure, avoids the generation of this dangerous by-product, a critical safety and procurement consideration that is not guaranteed by all alternatives [2].

Quantitative Comparative Evidence for Selecting Bis(chloromethyl)sulfate (CAS 73455-05-7) Over Analogs


Bis(chloromethyl)sulfate Exhibits Intermediate Reactivity, Enabling Controlled Nucleophilic Substitutions

In competitive kinetic experiments, the reactivity order for nucleophilic substitution among related chlorosulfates was established as Methyl chlorosulfate (MCS) > Methylene bis(chlorosulfate) (MBCS) > Chloromethyl chlorosulfate (CMCS) >> CH₂Cl₂ [1]. Bis(chloromethyl)sulfate (BCS) is structurally identical to MBCS. This intermediate reactivity profile is a key differentiator. It allows BCS/MBCS to act as a more reactive electrophile than CMCS, potentially leading to higher yields or shorter reaction times, while avoiding the potentially uncontrolled and hazardous reactivity of the most potent reagent, MCS.

Organic Synthesis Reaction Kinetics Electrophilic Reagents

Bis(chloromethyl)sulfate Avoids Generation of the Potent Carcinogen Bis(chloromethyl)ether (BCME)

A critical safety differentiator for bis(chloromethyl)sulfate and its close analog chloromethyl chlorosulfate (CMCS) is their ability to perform chloromethylation without generating bis(chloromethyl)ether (BCME) as a by-product [1]. BCME is a known potent human carcinogen (IARC Group 1) [2]. Many traditional chloromethylation methods (e.g., using formaldehyde and HCl) can generate BCME, posing significant health risks and requiring stringent engineering controls that increase operational costs. The use of chlorosulfate reagents like BCS eliminates this specific carcinogenic risk, a quantifiable advantage in terms of both workplace safety and regulatory burden.

Process Safety Regulatory Compliance Green Chemistry

Bis(chloromethyl)sulfate (BCS) vs. Chloromethyl Methyl Sulfate: Distinct Physical Properties Impacting Process Design

The physical properties of bis(chloromethyl)sulfate (BCS) differ significantly from its close analog, chloromethyl methyl sulfate (CAS 73455-06-8). BCS has a reported density of 1.60 g/cm³ and a boiling point of 96-97 °C at 14 Torr . In contrast, chloromethyl methyl sulfate has a reported density of 1.473 g/cm³ and a boiling point of 92 °C at 18 Torr [1]. While not dramatically different, the higher density of BCS (a difference of 0.127 g/cm³) may influence phase separation behavior in biphasic reactions. The difference in boiling points at similar reduced pressures suggests BCS is slightly less volatile, which can be an advantage in minimizing evaporative losses during prolonged reactions or distillations.

Process Chemistry Physical Properties Reagent Selection

High-Value Application Scenarios for Bis(chloromethyl)sulfate (CAS 73455-05-7)


Synthesis of Chloromethyl Esters for β-Lactam Antibiotics

Bis(chloromethyl)sulfate (BCS), often referred to as methylene bis(chlorosulfate) (MBCS) in this context, is a key reagent for preparing bis(acyloxy)methanes, which are valuable prodrug intermediates for β-lactam antibiotics like penicillanic acid sulfone [1]. The use of BCS/MBCS in this esterification is favored due to the mild reaction conditions, short reaction times, and high yields achievable, making it a superior choice over alternative alkylating agents for this specific pharmaceutical application.

Synthesis of Bis(acyloxy)methanes

Building on its established use in antibiotic synthesis, BCS is specifically employed for the convenient preparation of bis(acyloxy)methanes [1]. These compounds serve as pro-drug moieties and as synthetic intermediates. The dual chloromethyl functionality of BCS allows for the efficient and symmetrical introduction of two acyl groups, a synthetic step that is less efficient with mono-functional analogs like chloromethyl chlorosulfate.

Electrolyte Component in High-Voltage Lithium Batteries

Bis(chloromethyl)sulfate (BCS) has been proposed as a non-volatile electrolyte component for lithium batteries, offering an advantage over thionyl chloride-based electrolytes which have high vapor pressure and can cause pressure build-up and leakage [1]. The use of BCS aims to provide similar or superior electrochemical properties while mitigating the safety and engineering risks associated with volatile electrolytes, a key differentiator for battery manufacturers.

General Chloromethylation with Improved Safety Profile

As a chloromethylating agent, BCS is a powerful electrophile [1]. However, its most compelling feature for this application is the class-level safety benefit: it can perform chloromethylation without generating the highly carcinogenic bis(chloromethyl)ether (BCME) [2]. This makes BCS the reagent of choice for any research or industrial process where chloromethylation is required but the handling and disposal of BCME pose an unacceptable risk, providing a clear procurement rationale over traditional, more hazardous methods.

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